9-benzyl-6-chloro-9H-purine

Overview

Description

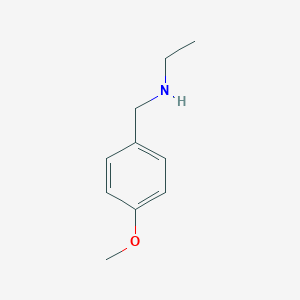

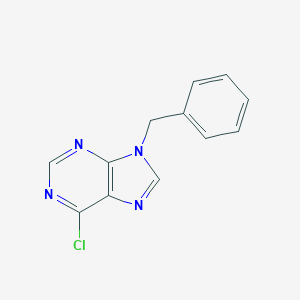

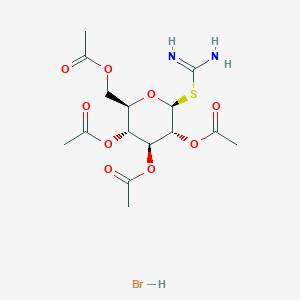

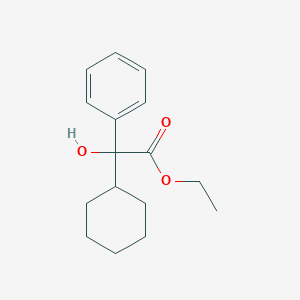

9-benzyl-6-chloro-9H-purine is a chemical compound that contains 26 atoms in total, including 9 Hydrogen atoms, 12 Carbon atoms, 4 Nitrogen atoms, and 1 Chlorine atom . It is also known by other names such as 6-CHLORO-9-BENZYLPURINE and 9-(benzyl)-6-chloro-purine .

Synthesis Analysis

The synthesis of 9-benzyl-6-chloro-9H-purine involves N-alkylation or N-arylation of the purine followed by Stille coupling to introduce the furyl substituent in the 6-position . The reaction conditions include the use of sodium hydroxide and ethanol at 100°C .Molecular Structure Analysis

9-benzyl-6-chloro-9H-purine contains a total of 28 bonds, including 19 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 Imidazole, and 1 Pyrimidine .Chemical Reactions Analysis

The chemical reactions of 9-benzyl-6-chloro-9H-purine involve a direct regioselective C-H cyanation of purines through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF 3 SO 2 H) . Another reaction involves the hydrolysis of 2-Amino-9-benzyl-6-chloro-9H-purine in refluxing water in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) .Physical And Chemical Properties Analysis

The physical and chemical properties of 9-benzyl-6-chloro-9H-purine include its melting point, boiling point, and density .Scientific Research Applications

Direct Regioselective C-H Cyanation of Purines

A direct regioselective C-H cyanation of purines was developed through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF 3 SO 2 H) . In most cases, the direct C-H cyanation occurred on the electron-rich imidazole motif of purines, affording 8-cyanated purine derivatives in moderate to excellent yields .

Anticancer Potential

Purine and pyrimidine heterocyclic compounds have received attention recently due to their potential in targeting various cancers . It is evident from the recently published data over the last decade that incorporation of the purine and pyrimidine rings in the synthesized derivatives resulted in the development of potent anticancer molecules .

Synthesis of 9-benzyl-6-aminopurines

9-benzyl-6-chloro-9H-purine can be used in the synthesis of 9-benzyl-6-aminopurines . This process involves the transformation of 5-amino-1-benzyl-4-cyanoimidazoles .

Biological Activities

Purine derivatives bearing a cyano group on their framework have received a great deal of attention due to their biological activities such as antimalarial activity . In addition, they also serve as T. brucei’s cysteine protease inhibitors to cure the Human African trypanosomiasis .

Cyanation of Purines

The cyanation of purines is generally derived from the corresponding purine halides, with 6-chloropurines as the most useful one, via either an S N 2Ar process with KCN .

Synthesis of 8- and 2-cyano 6-dialkylaminopurines

The electron-donating 6-diethylamino, as C2-directing group substituent, can switch the regioselectivity of purine from 8- to 2-position, enabling the synthesis of 8- and 2-cyano 6-dialkylaminopurines from corresponding 6-chloropurine in different reaction order .

Mechanism of Action

Target of Action

9-Benzyl-6-chloro-9H-purine is a purine derivative . Purine is a fundamental motif in DNA and RNA nucleic acids, and a primary heterocyclic framework in pharmaceuticals and medicinal chemistry . Therefore, the primary targets of 9-Benzyl-6-chloro-9H-purine are likely to be the enzymes and proteins that interact with purine motifs.

Mode of Action

For instance, a direct regioselective C-H cyanation of purines was developed through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF3SO2H) . In most cases, the direct C-H cyanation occurred on the electron-rich imidazole motif of purines .

Biochemical Pathways

The biochemical pathways affected by 9-Benzyl-6-chloro-9H-purine are likely to be those involving purine metabolism. Purine derivatives bearing a cyano group on their framework have received a great deal of attention due to their biological activities such as antimalarial activity . They also serve as T. brucei’s cysteine protease inhibitors to cure the Human African trypanosomiasis .

Result of Action

The molecular and cellular effects of 9-Benzyl-6-chloro-9H-purine’s action would depend on its specific targets and the nature of its interactions with these targets. Given its potential role in inhibiting T. brucei’s cysteine protease , it could have effects on protein degradation pathways and potentially induce cell death in certain contexts.

Action Environment

The action, efficacy, and stability of 9-Benzyl-6-chloro-9H-purine could be influenced by various environmental factors. These could include pH, temperature, the presence of other molecules, and the specific cellular environment. For instance, the compound’s storage conditions are recommended to be in an inert atmosphere at 2-8°C .

Safety and Hazards

Future Directions

properties

IUPAC Name |

9-benzyl-6-chloropurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEFCVAMNJICJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30282397 | |

| Record name | 9-benzyl-6-chloro-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-benzyl-6-chloro-9H-purine | |

CAS RN |

1928-76-3 | |

| Record name | 1928-76-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-benzyl-6-chloro-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using 1,4-diazabicyclo[2.2.2]octane (DABCO) in reactions involving 2-amino-9-benzyl-6-chloro-9H-purine?

A: 1,4-Diazabicyclo[2.2.2]octane (DABCO) acts as a catalyst in reactions involving 2-amino-9-benzyl-6-chloro-9H-purine [, ]. It facilitates the displacement of the chlorine atom at the 6-position by nucleophiles such as alkoxides and cyanide ions. This catalytic activity of DABCO allows for milder reaction conditions and often leads to improved yields of desired products.

Q2: What are the possible products formed when 2-amino-9-benzyl-6-chloro-9H-purine reacts in the presence of DABCO?

A: The reaction outcome depends on the specific reagents and conditions employed [, ]:

Q3: Are there any characterized intermediates formed during these reactions?

A: Yes, research has identified 1-1-(2-amino-9-benzyl-9H-purin-6-yl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride as an intermediate formed during the reaction of DABCO with 2-amino-9-benzyl-6-chloro-9H-purine in DMF []. This intermediate further reacts with nucleophiles to give the final product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene](/img/structure/B16327.png)

![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol](/img/structure/B16347.png)